5-Methoxy-4-methylpyridin-2-amine
Overview
Description
5-Methoxy-4-methylpyridin-2-amine is a chemical compound used as a pharmaceutical intermediate . It is a potent inhibitor of NOS2 (iNOS) in vitro .
Synthesis Analysis
The synthesis of 2-Amino-4-methylpyridine, a similar compound, has been used in the creation of methoxo-bridged copper (II) complexes . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .Molecular Structure Analysis
The molecular formula of 5-Methoxy-4-methylpyridin-2-amine is C7H10N2O . The InChI code is 1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9) .Physical And Chemical Properties Analysis
The physical form of 5-Methoxy-4-methylpyridin-2-amine is solid . Its molecular weight is 138.17 .Relevant Papers Several relevant papers were found during the search. These include a paper on the medicinal attributes of pyridine scaffold as anticancer targeting agents , and another discussing the discovery of 5,6-Bis (4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis .
Scientific Research Applications
Synthesis Processes
5-Methoxy-4-methylpyridin-2-amine has been involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of Schiff bases, where it undergoes condensation reactions. The synthesis process involves reactions with 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine or 2-amino-6-methylpyridine, under specific conditions to achieve optimal yields. The resulting compounds exhibit stable crystal structures and are characterized by techniques such as IR, 1H NMR, UV-Vis, and X-ray single crystal diffraction. These compounds have been noted for their blue fluorescence and stable crystal structures constructed by π…π packing and intramolecular hydrogen bonding (Bai Linsha, 2015) (Bai Linsha, 2015).
Physicochemical Features and Tautomerisation
5-Methoxy-4-methylpyridin-2-amine derivatives have been the subject of studies focusing on their structural and physicochemical features, including their ability to undergo tautomerisation. The studies involve computational methods and X-ray structure investigations to predict and analyze the properties of the compounds. These studies have shed light on the stability of imino tautomers, the distribution of electrostatic potential around the molecules, and the importance of these features in understanding the interactions of these compounds with other molecules (A. Wróblewska et al., 2006).
Cross-Coupling Reactions
5-Methoxy-4-methylpyridin-2-amine has been used in cross-coupling reactions. These reactions involve the synthesis of highly substituted bipyridines and pyrazinopyridines, showcasing the compound's role in complex chemical synthesis processes. The reactions are facilitated by palladium catalysis and involve the use of halogenated aromatics and heteroaromatics bearing a primary amine group. The process underscores the compound's utility in the synthesis of compounds with potential biological significance (Amy E. Thompson et al., 2005).
properties
IUPAC Name |
5-methoxy-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHSVKCPFCBTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-methylpyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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